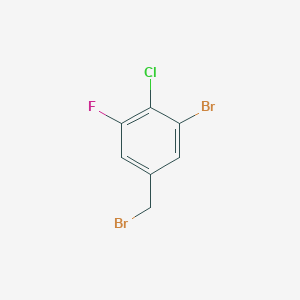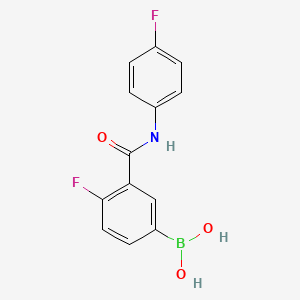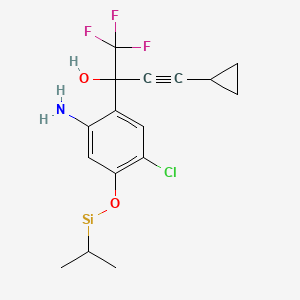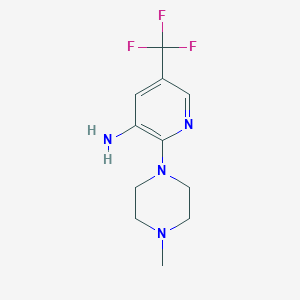![molecular formula C12H9NaO2S B12849719 Sodium [1,1'-biphenyl]-2-sulfinate](/img/structure/B12849719.png)
Sodium [1,1'-biphenyl]-2-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium [1,1’-biphenyl]-2-sulfinate is an organosulfur compound that features a biphenyl structure with a sulfonate group attached to one of the benzene rings. This compound is of significant interest due to its applications in various fields such as organic synthesis, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium [1,1’-biphenyl]-2-sulfinate typically involves the sulfonation of biphenyl compounds. One common method is the reaction of biphenyl with sodium bisulfite under high-speed ball milling conditions. This mechanochemical approach is advantageous as it avoids the use of harmful solvents and provides high yields .
Industrial Production Methods: In industrial settings, the production of sodium [1,1’-biphenyl]-2-sulfinate can be scaled up using continuous flow reactors. This method ensures consistent product quality and allows for the efficient handling of large quantities of reactants and products .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium [1,1’-biphenyl]-2-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.
Major Products:
Oxidation: Biphenyl-2-sulfonic acid.
Reduction: Biphenyl-2-sulfide.
Substitution: Halogenated biphenyl derivatives.
Applications De Recherche Scientifique
Sodium [1,1’-biphenyl]-2-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonic acids and sulfides.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, especially in the synthesis of anti-inflammatory and antimicrobial agents.
Industry: It is used in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism by which sodium [1,1’-biphenyl]-2-sulfinate exerts its effects involves the interaction of its sulfonate group with various molecular targets. This interaction can lead to the formation of stable complexes with metal ions, which can then participate in catalytic processes or inhibit specific enzymes. The biphenyl structure also allows for π-π interactions with aromatic compounds, enhancing its reactivity in organic synthesis .
Comparaison Avec Des Composés Similaires
- Sodium [1,1’-biphenyl]-4-sulfinate
- Sodium [1,1’-biphenyl]-3-sulfinate
- Sodium [1,1’-biphenyl]-2,4-disulfinate
Comparison: Sodium [1,1’-biphenyl]-2-sulfinate is unique due to the position of the sulfonate group, which significantly influences its reactivity and applications. For instance, the 2-sulfinate position allows for more efficient electrophilic substitution reactions compared to the 4-sulfinate position. Additionally, the 2-sulfinate derivative has shown higher efficacy in certain catalytic processes .
Propriétés
Formule moléculaire |
C12H9NaO2S |
|---|---|
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
sodium;2-phenylbenzenesulfinate |
InChI |
InChI=1S/C12H10O2S.Na/c13-15(14)12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9H,(H,13,14);/q;+1/p-1 |
Clé InChI |
PFCKAAARHACPSB-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



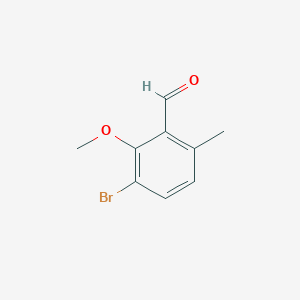
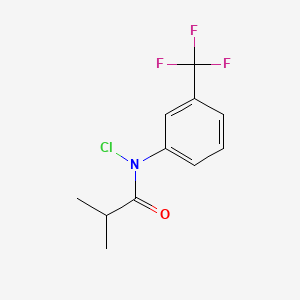
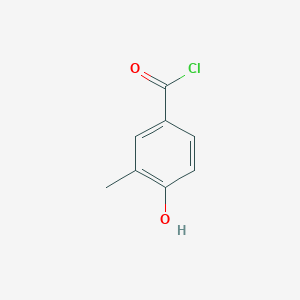
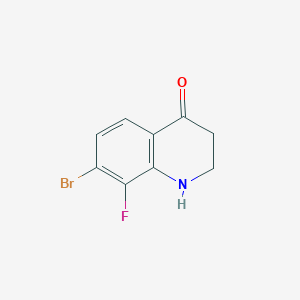
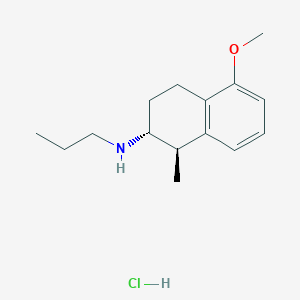
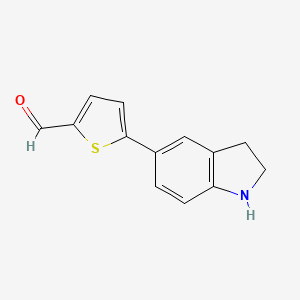
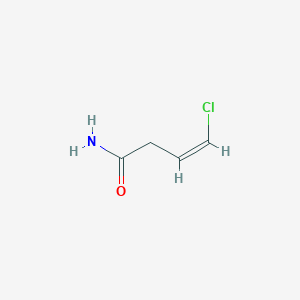
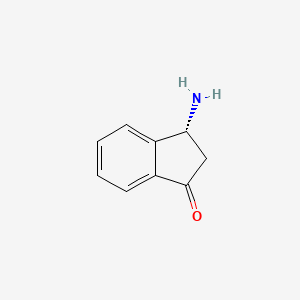
![9-bromo-7-chloro-6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12849722.png)
